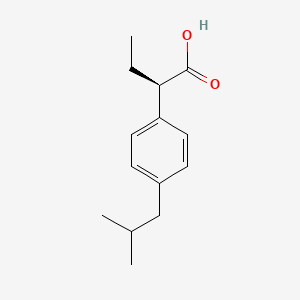
Butibufen, (R)-
Vue d'ensemble
Description
“Butibufen, ®-” is a chemical compound . It is also known as 2-(4-isobutylphenyl)butyric acid .
Molecular Structure Analysis
The molecular formula of Butibufen is C14H20O2 . It has a molecular weight of 220.31 . The structure of Butibufen includes a benzene ring substituted with an isobutyl group and a butyric acid group .
Physical And Chemical Properties Analysis
Butibufen is a solid with a melting point of 51-53°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 335.1±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 65.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 216.8±3.0 cm3 .
Applications De Recherche Scientifique
Pharmacological Properties : Butibufen exhibits anti-inflammatory, analgesic, and antipyretic properties, making it comparable to ibuprofen and phenylbutazone. It has been found to have a low order of toxicity and lower ulcerogenicity than phenylbutazone, suggesting potential safety and efficacy in treating rheumatic diseases (Aparicio, 1977).
Clinical Applications : In a clinical study involving patients with osteoarthritis, Butibufen demonstrated favorable therapeutic responses, particularly in treating pain and inflammation, with a low incidence of side effects (Martí-Massó, Honorato, & Martínez, 1974).
Biochemical Impact : Research on isolated rat liver cells showed that Butibufen can significantly inhibit ureogenesis and carbamoylphosphate synthetase activity, affecting cellular ATP levels and mitochondrial oxygen consumption. These findings highlight its potential biochemical effects beyond its anti-inflammatory properties (del Prado Míguez, Jordá, & Cabo, 1986).
Pharmaceutical Analysis : A high-performance liquid chromatography (HPLC) method for Butibufen determination and validation in various pharmaceutical forms demonstrates the compound's importance in pharmaceutical research and quality control (González Tavares et al., 1992).
Phototoxicity Studies : Butibufen and its photoproducts have been studied for phototoxic effects. The study found that the primary photochemical mechanism involves initial cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of benzylic alcohols which exhibited cytotoxic effects on fibroblasts and red blood cells (Castell et al., 1992).
Enzymatic and Cellular Effects : Butibufen's influence on enzyme activity and lysosomal membrane stabilization was compared with hydrocortisone and acetylsalicylic acid (ASA). The results indicated that Butibufen can reduce acid phosphatase activity, which might contribute to its anti-inflammatory action (Alamo et al., 1995).
Hepatotoxicity Studies : When tested in primary cultured hepatocytes, Butibufen exhibited the potential for hepatotoxicity, especially at concentrations higher than therapeutic plasma levels. It was found to impair gluconeogenesis and inhibit albumin synthesis, indicating its impact on liver cell metabolism (Castell, Larrauri, & Gómez‐Lechón, 1988).
Clinical Efficacy in Pain Management : A study comparing microcapsulated Butibufen and naproxen for post-episiotomy pain treatment found both to be effective in relieving painful symptoms with significant therapeutic benefits (Bucheli et al., 1994).
Protein Binding Studies : Research on the binding of Butibufen to human serum albumin highlighted its distinct binding parameters compared to similar NSAIDs, offering insights into its pharmacokinetics and drug interactions (Montero, Estelrich, & Valls, 1990).
Propriétés
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butibufen, (R)- | |
CAS RN |
254886-68-5 | |
| Record name | Butibufen, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254886685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTIBUFEN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993I971I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




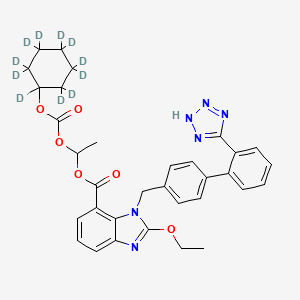
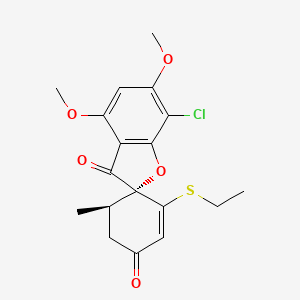
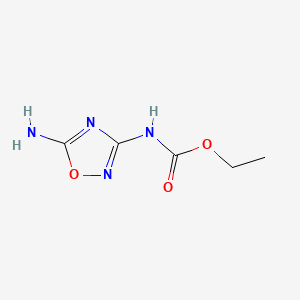
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
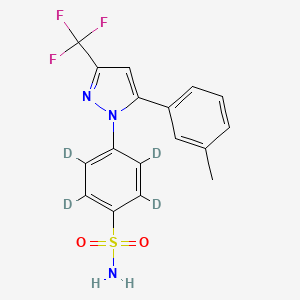
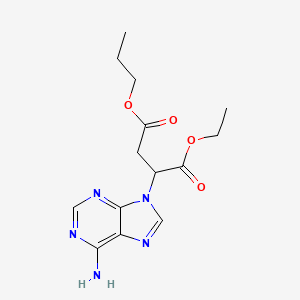
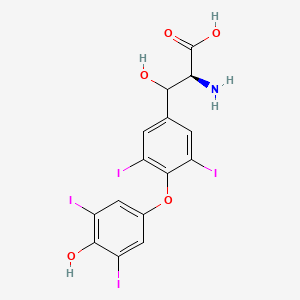
![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)